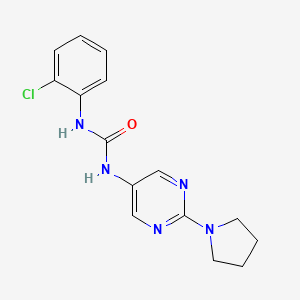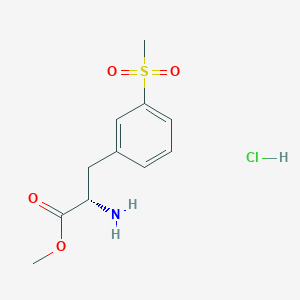
2-Fluoro-4-methoxy-5-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methoxybenzaldehyde is a fluorinated aromatic aldehyde . It has a linear formula of FC6H3(OCH3)CHO, a CAS Number of 331-64-6, and a molecular weight of 154.14 .
Synthesis Analysis
This compound can be prepared from 4-bromo-3-fluoroanisole . It may also be synthesized from p-Fluorotoluene and 1,1-Dichlorodimethyl ether .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-methoxy-5-methylbenzaldehyde is represented by the SMILES string COc1ccc(C=O)c(F)c1 . The InChI key is UNWQNFJBBWXFBG-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Fluoro-4-methoxybenzaldehyde may be used in the preparation of various compounds, including fluorine-containing 2,4,5-trisubstituted imidazole, 1-(2-fluoro-4-methoxyphenyl)-2-propanone, 6-(2-fluoro-4-methoxyphenyl)fulvene, 10-(2-fluoro-4-methoxyphenyl)-6,7,9,10-tetrahydro-1H furo[3,4-b]pyrazolo[3,4-f]quinolin-9-one, polyhydroquinoline (PHQ), and 3-(2-fluoro-4-methoxyphenyl) acrylic acid methyl ester .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.532 (lit.), a boiling point of 229-230 °C (lit.), and a density of 1.237 g/mL at 25 °C (lit.) . It is slightly soluble in water .Applications De Recherche Scientifique
Synthesis of Complex Molecules
Researchers have explored the synthesis of complex molecules using fluorinated benzaldehydes as precursors. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate involved a multi-step process starting from a brominated precursor, highlighting the role of fluorinated benzaldehydes in creating high-purity chemical compounds (Chen Bing-he, 2008). Another study focused on the synthesis and anticancer activity of fluorinated analogues of combretastatin A-4, demonstrating the potential of fluorinated benzaldehydes in medicinal chemistry (N. Lawrence et al., 2003).
Bioconversion Potential
The bioconversion potential of fungi for the production of novel halogenated aromatic compounds was investigated, utilizing fluorine-labelled substrates. This research provides insights into the metabolic pathways and potential applications of fluorinated compounds in biotechnology (F. R. Lauritsen & A. Lunding, 1998).
Chemosensors for Metal Ions
Fluorinated benzaldehydes have been used to develop chemosensors for metal ions, such as copper. These chemosensors offer a novel approach to detecting and measuring metal ion concentrations, with potential applications in environmental monitoring and bioimaging (Wei Gao et al., 2014).
Fluorogenic Properties for Chemical Reactions
The development of fluorogenic aldehydes bearing a 1,2,3-triazole moiety illustrates the application of fluorinated compounds in monitoring the progress of chemical reactions, such as aldol reactions. This research demonstrates the utility of fluorogenic properties for the real-time analysis of reaction kinetics and the screening of catalysts (Haiming Guo & F. Tanaka, 2009).
Safety and Hazards
The compound is classified as a combustible liquid (Category 4), H227. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also classified as a reproductive toxin (Category 1B), H360 . It should be stored away from air, in a cool place, and in a tightly closed container in a dry and well-ventilated place .
Propriétés
IUPAC Name |
2-fluoro-4-methoxy-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-7(5-11)8(10)4-9(6)12-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSDMJSLGGGRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxy-5-methylbenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chlorophenyl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2711064.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2711067.png)


![2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2711072.png)
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2711075.png)





![2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2711086.png)
